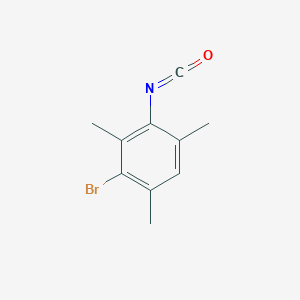

3-Bromo-2,4,6-trimethylphenyl isocyanate

Description

3-Bromo-2,4,6-trimethylphenyl isocyanate (CAS: 480439-19-8) is a sterically hindered aromatic isocyanate with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol. It is primarily used in research settings for synthesizing polyurethanes (PUs) and other polymers, where its isocyanate group (–NCO) reacts with hydroxyl (–OH) groups in polyols to form urethane linkages . Key characteristics include:

Properties

IUPAC Name |

2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIWEPBSGPAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N=C=O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403501 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-19-8 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

- The phosgenation reaction requires strictly anhydrous conditions because moisture leads to phosgene hydrolysis, reducing yield and causing side products.

- Pyridine acts both as a base and a nucleophilic catalyst, neutralizing HCl and facilitating the formation of the isocyanate.

- Temperature control is critical: typically, reactions are performed at low to moderate temperatures (0–25 °C) to prevent decomposition of the isocyanate product.

- Purification often involves distillation under reduced pressure or recrystallization to achieve high purity.

Industrial Scale Production

- Industrial processes employ automated systems with real-time monitoring of reaction parameters.

- The product is typically isolated by solvent extraction and purification steps tailored to remove unreacted phenol and byproducts.

- Yield and purity optimization is achieved by fine-tuning feed ratios, residence times, and temperature profiles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,6-trimethylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.

Common Reagents and Conditions

Amines: Primary amines are commonly used in reactions with this compound to form ureas and heterocycles.

Major Products

Ureas: Formed by the reaction with primary amines.

Heterocyclic Compounds: Benzimidazoles and thienoimidazoles are major products formed in the presence of copper(I) catalysts.

Scientific Research Applications

3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trimethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (NCO) readily reacts with nucleophilic sites on other molecules, leading to the formation of ureas and other derivatives. This reactivity is exploited in various chemical syntheses to create new compounds with desired properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related brominated aryl isocyanates and isothiocyanates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 3-Bromo-2,4,6-trimethylphenyl isocyanate | 480439-19-8 | C10H10BrNO | 240.1 | 2,4,6-trimethyl, 3-bromo | –NCO |

| 3-Bromophenyl isothiocyanate | 2131-59-1 | C7H4BrNS | 214.08 | 3-bromo (no methyl groups) | –NCS |

| 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | 3480062 (CID) | C8H3BrF3NO | 268.02 | 4-bromo, 2-CF3 | –NCO |

| 2-Bromo-4,6-difluorophenyl isocyanate | 123843-67-4 | C7H2BrF2NO | 234.0 | 2-bromo, 4,6-difluoro | –NCO |

Key Observations :

Steric Hindrance: The 2,4,6-trimethyl groups in this compound reduce reactivity compared to non-methylated analogs like 3-bromophenyl isothiocyanate, which lacks steric bulk .

Electronic Effects : Electron-withdrawing groups (e.g., –CF3 in 4-bromo-2-(trifluoromethyl)phenyl isocyanate) increase the electrophilicity of the –NCO group, enhancing reactivity with nucleophiles like polyols .

Halogen Diversity : Fluorine substituents (e.g., in 2-bromo-4,6-difluorophenyl isocyanate) improve thermal stability and alter solubility compared to methyl or bromo groups .

Biological Activity

3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound that has garnered interest in medicinal chemistry and biological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 253.13 g/mol

- Melting Point : 37-42 °C

- Assay Purity : 96%

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is similar to that observed in other isocyanates, which have been implicated in various biological processes, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

Anticancer Activity

Isocyanates have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of stress response pathways. For example, a study highlighted that certain isocyanate compounds could induce cell death in cancer cell lines by activating caspase pathways . Although direct evidence for this compound's anticancer effects remains sparse, its potential as a lead compound in drug development warrants further investigation.

Case Study: Occupational Exposure and Health Implications

A significant body of research has focused on the health impacts of isocyanates in occupational settings. A study examining the relationship between exposure to isocyanates and occupational asthma found that higher concentrations were linked to increased asthma prevalence among exposed workers . This highlights the need for caution when handling compounds like this compound in industrial applications.

Comparative Studies

Comparative studies involving similar compounds provide insights into the biological activity of this compound:

Conclusion and Future Directions

This compound shows promise as a compound with potential biological activities relevant to drug development and therapeutic applications. However, further research is needed to elucidate its specific mechanisms of action and efficacy in various biological contexts. Investigating its interactions at the molecular level could pave the way for novel applications in medicinal chemistry.

Future studies should focus on:

- In vitro and In vivo Testing : Assessing the biological activity through controlled experiments.

- Structure-Activity Relationship Studies : Understanding how modifications to the compound affect its biological properties.

- Toxicological Assessments : Evaluating safety profiles for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2,4,6-trimethylphenyl isocyanate, and how do steric effects influence reaction efficiency?

- Methodology : The compound can be synthesized via reaction of 3-bromo-2,4,6-trimethylaniline (CAS 82842-52-2) with phosgene or triphosgene under anhydrous conditions, similar to methods used for (S)-(-)-1-(4-bromophenyl)ethyl isocyanate . Key parameters include:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.

- Temperature : Controlled at 0–5°C to prevent side reactions.

- Steric considerations : The bulky 2,4,6-trimethyl groups may slow reaction kinetics, requiring extended reaction times or catalytic Lewis acids (e.g., ZnCl₂) .

Q. How can researchers ensure structural fidelity during purification of this compound?

- Methodology :

- Chromatography : Flash column chromatography with hexane/ethyl acetate gradients to isolate the isocyanate from unreacted amine or byproducts.

- Crystallization : Use non-polar solvents (e.g., hexane) at low temperatures to minimize degradation.

- Analytical validation : Compare H NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) with computational predictions (DFT) .

Advanced Research Questions

Q. What kinetic parameters govern the nucleophilic reactivity of this compound with alcohols or amines?

- Methodology :

- Microreactor systems : Enable precise control of reaction conditions (e.g., residence time, temperature) to measure rate constants. For example, activation energies (Eₐ) for phenyl isocyanate–alcohol reactions range 30–52 kJ mol⁻¹, depending on solvent polarity .

- In situ monitoring : Use ATR-FTIR or Raman spectroscopy to track –NCO consumption in real time .

- Data interpretation : Compare experimental Eₐ values with computational models (e.g., DFT or MD simulations) to assess steric/electronic effects from bromine and methyl substituents .

Q. How can computational tools predict feasible retrosynthetic pathways for derivatives of this compound?

- Methodology :

- AI-driven synthesis planning : Tools like Pistachio or Reaxys leverage reaction databases to propose routes for target molecules (e.g., carbamates, ureas).

- Retrosynthetic analysis : Prioritize disconnections at the isocyanate group due to its high reactivity. Example: Coupling with chiral amines to generate enantiopure urea derivatives .

Q. What strategies resolve contradictory data in reaction yield optimization (e.g., solvent polarity vs. steric hindrance)?

- Methodology :

- Orthogonal experimental design : Vary solvents (polar aprotic vs. non-polar), catalysts, and temperatures systematically. For example, DCM may enhance reactivity but increase hydrolysis risk, while THF balances steric accessibility .

- Sensitivity analysis : Identify dominant factors using Plackett-Burman or Taguchi methods .

Applications in Scientific Research

Q. How is this compound utilized in polymer crosslinking studies?

- Methodology :

- Crosslinking agents : React with polyvinyl alcohol (PVA) or polyols to form urethane linkages. Optimal conditions include:

- Molar ratio : 1:1 (isocyanate:hydroxyl groups).

- Catalyst : Dibutyltin dilaurate (0.1–0.5 wt%).

- Material characterization : DMA/TGA to assess thermal stability and FTIR for crosslink density quantification .

Q. What role does the bromine substituent play in biological interactions of derivatives (e.g., enzyme inhibition)?

- Methodology :

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using Schrödinger Suite or AutoDock. The bromine atom may enhance hydrophobic binding or act as a hydrogen bond acceptor.

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.